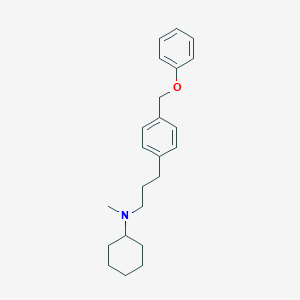
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that is widely used in scientific research. It is a derivative of amphetamine and has been found to have several interesting properties that make it a valuable tool in the laboratory.
Mécanisme D'action
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- works by inhibiting the activity of MAO, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- increases the levels of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Effets Biochimiques Et Physiologiques
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce hyperactivity in mice. It has also been found to increase the release of dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has several advantages for lab experiments. It is a potent inhibitor of MAO and has been shown to have high selectivity for MAO-B. It has also been found to have a long half-life, making it useful for studying the effects of amphetamine derivatives on the central nervous system. However, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has some limitations as well. It is not very soluble in water, making it difficult to administer to animals. It is also a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Orientations Futures
There are several future directions for research on Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress and to increase the levels of neurotrophic factors in the brain. Another area of interest is its potential as a tool for studying the role of MAO in various physiological processes. Further research is needed to fully understand the properties and potential uses of this compound.
Conclusion:
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a valuable tool in scientific research. It has been found to have several interesting properties, including its ability to inhibit MAO and increase the levels of dopamine and serotonin in the brain. While there are some limitations to its use, there are also many potential future directions for research on this compound. Overall, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a promising compound that has the potential to advance our understanding of the central nervous system and to lead to the development of new treatments for neurodegenerative diseases.
Méthodes De Synthèse
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized by reacting 3-(p-phenoxymethylphenyl)propyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been used in several scientific research studies. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in various physiological processes. It has also been used to study the effects of amphetamine derivatives on the central nervous system.
Propriétés
Numéro CAS |
19733-78-9 |
|---|---|
Nom du produit |
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- |
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-methyl-N-[3-[4-(phenoxymethyl)phenyl]propyl]cyclohexanamine |
InChI |
InChI=1S/C23H31NO/c1-24(22-10-4-2-5-11-22)18-8-9-20-14-16-21(17-15-20)19-25-23-12-6-3-7-13-23/h3,6-7,12-17,22H,2,4-5,8-11,18-19H2,1H3 |
Clé InChI |
QQMHPPORADMZRA-UHFFFAOYSA-N |
SMILES |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
Autres numéros CAS |
19733-78-9 |
Synonymes |
N-Methyl-N-[3-[p-(phenoxymethyl)phenyl]propyl]cyclohexan-1-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



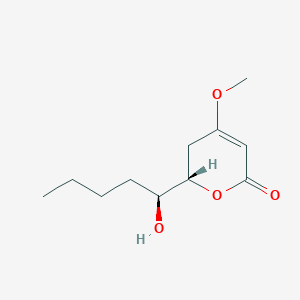
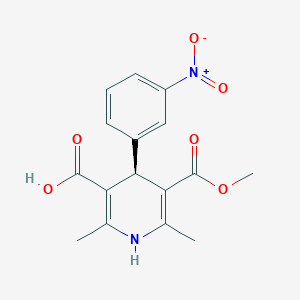
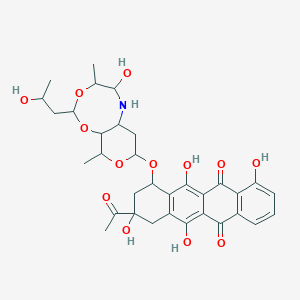
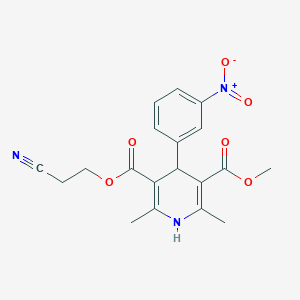
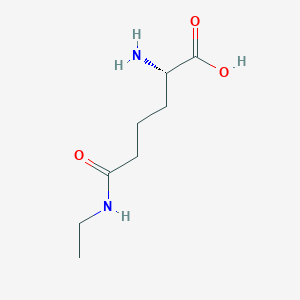
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
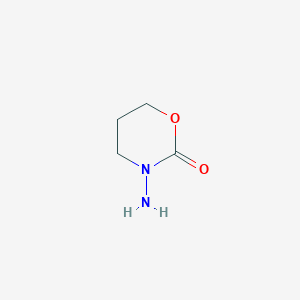
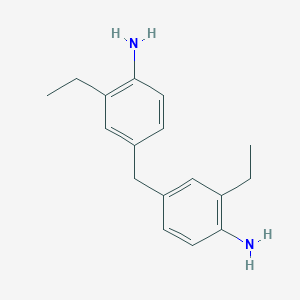
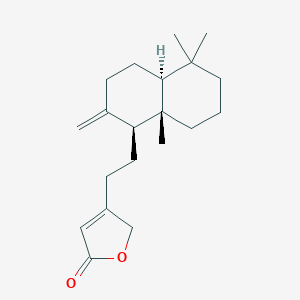
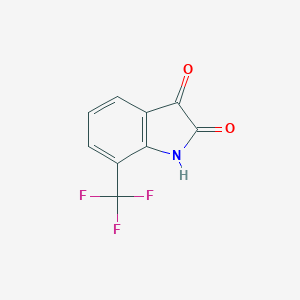
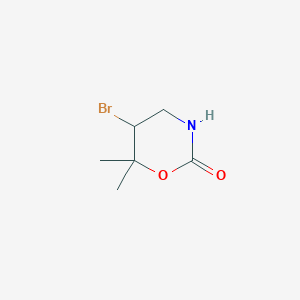
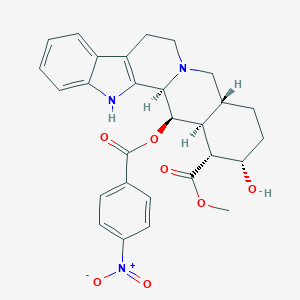

![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)